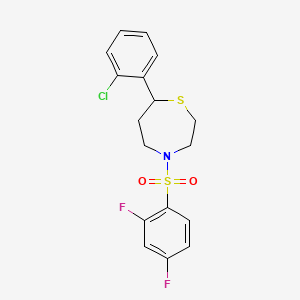

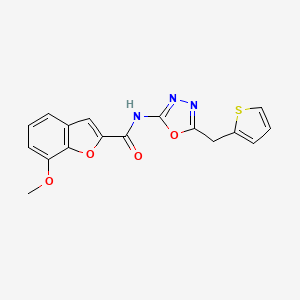

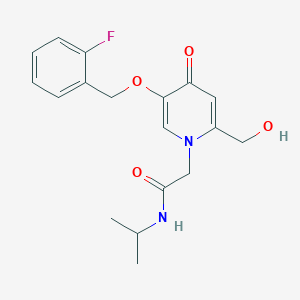

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of sulfonamide derivatives, related closely to the chemical structure , showcases the methodological applications in creating compounds with potential antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, through a multi-step process starting from 4-chlorobenzoic acid, highlights the complex synthetic routes utilized in developing novel antiviral agents. This process involves esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride followed by nucleophilic attack of amines, showcasing the potential of utilizing similar structures in antiviral research (Chen et al., 2010).

Heterocyclic Compound Synthesis

Research into thiosulfonylation of alkenes with the insertion of sulfur dioxide under non-metallic conditions led to the development of sulfonated [3,1]-benzothiazepines. This demonstrates the chemical's utility in creating seven-membered heterocyclic compounds containing a sulfonyl group, which are valuable in various pharmacological and material science applications. The process, which does not require metallic catalysts or additives, exemplifies the innovative synthetic pathways that can be employed for the preparation of complex heterocycles (He et al., 2018).

Advanced Material Development

The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers, which involves using bis(4-fluorophenyl)sulfone as a comonomer, highlights the application of similar sulfonated compounds in developing materials for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them promising for future energy technologies. This example illustrates the relevance of sulfonated compounds in the synthesis of high-performance materials with specific applications in the energy sector (Bae et al., 2009).

Environmental Impact Studies

The identification of novel polyfluorinated ether sulfonates as PFOS alternatives in municipal sewage sludge underscores the environmental research applications of such compounds. Studies on the occurrence, distribution, and environmental behaviors of sulfonates, including those structurally similar to the compound , are crucial for understanding their impact on ecosystems and human health. These investigations help in assessing the environmental persistence and potential adverse effects of sulfonated compounds widely used in industry (Ruan et al., 2015).

properties

IUPAC Name |

7-(2-chlorophenyl)-4-(2,4-difluorophenyl)sulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF2NO2S2/c18-14-4-2-1-3-13(14)16-7-8-21(9-10-24-16)25(22,23)17-6-5-12(19)11-15(17)20/h1-6,11,16H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUNYUUDQXCRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2912796.png)

![N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2912797.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2912798.png)

![3-((3-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2912813.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2912816.png)

![5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide](/img/structure/B2912818.png)